1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione
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Overview
Description
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is a complex organic compound that features a unique arrangement of furan rings and various alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione typically involves multi-step organic reactions. The starting materials might include furan derivatives and various alkylating agents. Common synthetic routes could involve:
Aldol Condensation: This reaction could be used to form the central pentane-1,5-dione structure.
Furan Ring Formation: The furan rings might be introduced through cyclization reactions involving furfural or other furan precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The furan rings and alkyl groups can be oxidized under appropriate conditions.
Reduction: The carbonyl groups in the pentane-1,5-dione structure can be reduced to alcohols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce diols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the production of advanced materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,5-Di(furan-2-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione: A similar compound with furan rings in different positions.
1,5-Di(thiophen-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione: A compound with thiophene rings instead of furan rings.
Uniqueness
1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is unique due to its specific arrangement of furan rings and alkyl groups, which could confer distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
90605-44-0 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,5-bis(furan-3-yl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione |
InChI |
InChI=1S/C20H24O4/c1-13(2)9-18(20(22)16-6-8-24-12-16)17(14(3)4)10-19(21)15-5-7-23-11-15/h5-9,11-12,14,17-18H,10H2,1-4H3 |
InChI Key |
KGWNBLIBCFLISO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C1=COC=C1)C(C=C(C)C)C(=O)C2=COC=C2 |
Origin of Product |
United States |
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